Malondialdehyde is primarily generated through the oxidative degradation of lipids, particularly in the presence of reactive oxygen species. It is classified as an aldehyde and falls under the category of unsaturated carbonyl compounds. Its formation is often associated with various pathological conditions, including cardiovascular diseases, diabetes, and neurodegenerative disorders.
The synthesis of malondialdehyde can be achieved through several methods, including:
A common laboratory method involves using piperonal as a precursor, which undergoes a series of reactions to yield malondialdehyde. This process typically includes steps such as nitration and reduction, followed by hydrolysis to produce the desired compound .
Malondialdehyde has a linear structure characterized by two aldehyde groups at each end of a three-carbon chain. The molecular structure can be represented as follows:
Key data regarding its molecular properties include:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are commonly used to analyze its structure .
Malondialdehyde participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions are significant in organic synthesis and biochemical pathways where malondialdehyde acts as a reactive intermediate .
Malondialdehyde exerts its effects primarily through its ability to modify proteins, lipids, and nucleic acids, leading to cellular dysfunction. The mechanism involves:
The accumulation of malondialdehyde in tissues serves as an indicator of oxidative stress-related damage .
Malondialdehyde is a colorless liquid with a pungent odor. Its key physical properties include:
Chemical properties include its ability to participate in redox reactions and form complexes with metal ions, which can further influence its reactivity profile .
Malondialdehyde has several important applications in scientific research:
The versatility of malondialdehyde as both a marker and an active participant in biochemical processes underscores its significance in health research .
MDA 77 (Chemical Abstracts Service Registry Number: 1103774-21-5) is a synthetic indole derivative with the systematic IUPAC name N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide. Its molecular formula is C₂₁H₂₃N₃O₃, corresponding to a molecular weight of 365.43 g/mol. The compound features a pentyl chain at the indole N1-position, a critical pharmacophore for cannabinoid receptor binding, and a methoxy substituent at the C6 position of the indole ring. The benzamide group at the C3 position forms an imine linkage, creating a planar configuration essential for receptor interaction. Crystallographic analysis reveals a melting point of 144.8°C and a predicted density of 1.20 g/cm³. The compound exhibits moderate solubility in organic solvents: soluble in dimethylformamide (3 mg/mL), dimethyl sulfoxide (2 mg/mL), and ethanol (0.25 mg/mL). Its pKa prediction of 10.21 ± 0.20 indicates weak basicity under physiological conditions [5].
Table 1: Physicochemical Properties of MDA 77
Property | Value |
---|---|
CAS Registry Number | 1103774-21-5 |
Molecular Formula | C₂₁H₂₃N₃O₃ |
Molecular Weight | 365.43 g/mol |
Systematic Name | N-[(Z)-(6-methoxy-2-oxo-1-pentylindol-3-ylidene)amino]benzamide |
Melting Point | 144.8 °C |
Predicted Density | 1.20 ± 0.1 g/cm³ |
Solubility (DMF) | 3 mg/mL |
MDA 77 emerged during the early 2000s as part of targeted efforts to develop selective CB2 receptor ligands without psychoactive side effects associated with CB1 activation. Diaz et al. (2009) systematically engineered a series of 6-methoxy-N-alkyl isatin acylhydrazone derivatives to probe structural determinants of cannabinoid receptor inverse agonism. MDA 77 was identified as a lead compound with an EC₅₀ of 5.82 nM for human CB2 receptors and negligible activity at CB1 receptors—demonstrating over 1000-fold selectivity [5]. This development occurred against the backdrop of failed CB1 inverse agonists like rimonabant, which exhibited severe psychiatric side effects due to central nervous system penetration [4]. The strategic incorporation of the 6-methoxy group and pentyl chain in MDA 77 optimized receptor binding kinetics while reducing blood-brain barrier permeability, reflecting a deliberate shift toward peripherally restricted cannabinoid therapeutics. Research focused on its potential application in immune modulation and inflammatory disorders, though clinical translation remains unexplored [5] [8].
MDA 77 belongs to the OXIZID class of synthetic cannabinoid receptor agonists (SCRAs), characterized by an indole-3-yliminobenzamide core. Key analogues include:
Table 2: Structural Analogues of MDA 77 and Their Cannabinoid Receptor Activity
Compound | Substituent | CB2 EC₅₀ (nM) | CB1 Activity | Selectivity Ratio (CB2:CB1) |
---|---|---|---|---|
MDA 77 | 6-methoxy; pentyl | 5.82 | None detected | >1000 |
BZO-POXIZID | None; pentyl | >100 | Low | ~10 |
5F-BZO-POXIZID | 5F-pentyl | 8.5 | Moderate | ~50 |
MDA-19 | Hexyl | 2.1 | Low | ~500 |
BZO-CHMOXIZID | Cyclohexylmethyl | >1000 | None | - |
Structural comparisons reveal three critical pharmacophores:
Cryo-EM studies of HU210-bound CB1 demonstrate that classical cannabinoids like THC adopt distinct binding poses compared to OXIZIDs. THC embeds deeper within the transmembrane helical bundle via π-stacking with F268³.⁵⁶/ W356⁶.⁴⁸, while MDA 77-like compounds occupy a subpocket near extracellular loop 2—explaining their receptor subtype selectivity [2] [8]. This structural divergence underscores the therapeutic potential of tailored scaffolds for targeted endocannabinoid modulation.
Table 3: Key Structural Features Governing Cannabinoid Receptor Interactions
Structural Element | Role in Receptor Binding | Consequence of Modification |
---|---|---|
6-Methoxy Group | Hydrogen bonding with Ser285⁷.³⁹ (CB2) | 10-fold affinity loss upon removal |
N1-Pentyl Chain | Hydrophobic interaction with Val113³.³²/Leu186⁴.⁵⁷ (CB2) | >50-fold selectivity reduction with heptyl |
(Z)-Iminobenzamide | Planar conformation enabling π-π stacking with Phe281⁷.³⁵ | (E)-isomers show >100-fold reduced potency |
C2 Carbonyl | Stabilizes indole tautomer for optimal binding pose | 2-Hydroxy analogues retain activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: